![molecular formula C16H17N3O2 B1211948 5-Methoxy-2-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol](/img/structure/B1211948.png)
5-Methoxy-2-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol
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Overview
Description
5-methoxy-2-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol is a member of methoxybenzenes and a member of phenols.
Scientific Research Applications
Photodynamic Therapy Application
A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, exhibiting properties useful for photodynamic therapy, particularly in cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these compounds make them suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Leukotriene D4 Antagonism and 5-Lipoxygenase Inhibition
Musser et al. (1987) synthesized novel benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, tested as inhibitors of rat polymorphonuclear leukocyte 5-lipoxgenase and as inhibitors of leukotriene D4 and ovalbumin-induced bronchospasm. These findings contribute to the understanding of anti-inflammatory mechanisms and potential treatments for asthma (Musser et al., 1987).
Antibacterial Applications
Tavman, Ikiz, Bagcigil, Özgür, and Ak (2009) investigated the antibacterial effects of certain 2-methoxy-6-(benzimidazol-2-yl)phenols and their metal complexes, particularly against Gram-positive bacteria. The compounds exhibited significant antibacterial activity, indicating potential for developing new antibacterial agents (Tavman et al., 2009).
Inhibitors of Urease
Demirbaş, Menteşe, Sökmen, Bayrak, and Akçay (2018) synthesized novel methoxy bridged benzimidazolyl-substituted phthalocyanines, which showed potent inhibition against jack bean urease. This suggests potential applications in treating diseases associated with Helicobacter pylori infection (Demirbaş et al., 2018).
DNA Topoisomerase Inhibition
Alpan, Gunes, and Topçu (2007) explored the effects of 1H-benzimidazole derivatives on mammalian type I DNA topoisomerase activity. Among the compounds synthesized, one manifested significant topoisomerase I inhibition, indicating potential applications in cancer therapy or as tools in molecular biology (Alpan, Gunes, & Topçu, 2007).
properties
Product Name |
5-Methoxy-2-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol |
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Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
5-methoxy-2-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C16H17N3O2/c1-19-14-6-4-3-5-13(14)18-16(19)17-10-11-7-8-12(21-2)9-15(11)20/h3-9,20H,10H2,1-2H3,(H,17,18) |
InChI Key |
RSTMPUDLQGLADR-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1NCC3=C(C=C(C=C3)OC)O |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=C(C=C(C=C3)OC)O |
solubility |
10.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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